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molecular formula C13H16O B8546052 2,3,4,7-Tetramethyl-1-indanone

2,3,4,7-Tetramethyl-1-indanone

Cat. No. B8546052
M. Wt: 188.26 g/mol
InChI Key: JXRSVWUWVNRRJO-UHFFFAOYSA-N
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Patent
US08618328B2

Procedure details

Under an argon atmosphere AlCl3 (64 g, 0.48 mol) and CS2 (250 ml) were placed in a 1 liter three necked round bottomed flask fitted with a magnetic stirring apparatus, an addition funnel, an inner thermometer and a reflux condenser. A mixture of tigloyl chloride (33) (42 g, 0.35 mol) and p-xylene (42.8 ml, 0.35 mol) was added over a period of 1 h at −10° C. under vigorous stirring. After 2 h stirring at −10° C. the mixture was allowed to come to ambient temperature and was stirred at that temperature overnight. The brown reaction mixture was then refluxed for 3 h, after cooling to ambient temperature the reaction mixture was poured carefully onto a mixture of concentrated HCl (300 ml) and ice (500 g). Then the mixture was transferred into a separation funnel, the lower CS2 layer was separated and the aqueous layer extracted with diethyl ether (3×100 ml). The combined organic layers were dried over magnesium sulfate, filtered, and the solvents removed in a rotary evaporator to give a red brown liquid. This residue was rectified using a 35 cm Vigreux column to afford 2,3,4,7-tetramethyl-1-indanone (35) (34 g, 52%, 95-100° C., 1.5-1.2 mbar) as a pale yellow liquid. (35) was found to be a mixture of the two isomers of 2,3,4,7-tetramethyl-1-indanone (35a to 35b approximately 3:1). The 1H NMR spectrum was identical with the literature (S. Barlow, D. R. Cary, M. J. Drewitt, D. O'Hare, J. Chem. Soc. Dalton Trans. 1997 3867-3878).
Name
Quantity
64 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
42.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:10])/[C:6](=[CH:8]/[CH3:9])/[CH3:7].[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([CH3:19])=[CH:17][CH:18]=1.Cl>C(=S)=S>[CH3:7][CH:6]1[CH:8]([CH3:9])[C:15]2[C:14](=[C:13]([CH3:12])[CH:18]=[CH:17][C:16]=2[CH3:19])[C:5]1=[O:10] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
C(\C(\C)=C\C)(=O)Cl
Name
Quantity
42.8 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After 2 h stirring at −10° C. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirring apparatus, an addition funnel
ADDITION
Type
ADDITION
Details
was added over a period of 1 h at −10° C. under vigorous stirring
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
STIRRING
Type
STIRRING
Details
was stirred at that temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The brown reaction mixture was then refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to ambient temperature the reaction mixture
CUSTOM
Type
CUSTOM
Details
Then the mixture was transferred into a separation funnel
CUSTOM
Type
CUSTOM
Details
the lower CS2 layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with diethyl ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a red brown liquid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1C(C2=C(C=CC(=C2C1C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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